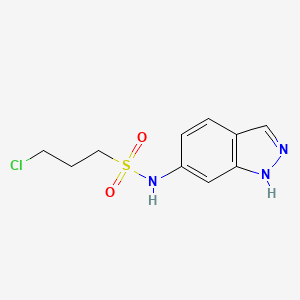

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide

Description

3-Chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide is a synthetic sulfonamide derivative featuring an indazole core linked to a propane-1-sulfonamide chain with a chlorine substituent at the 3-position. The indazole moiety is a bicyclic aromatic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and cancer therapeutics . The propane-1-sulfonamide chain introduces flexibility and polar sulfonyl groups, which may enhance solubility and target binding.

A synthesis protocol for a structurally related compound (bearing additional functional groups) is described in a 2022 European patent application, where a similar sulfonamide intermediate was isolated with 91% yield and characterized via LC/MS (retention time: 2.18 min; m/z: 537 [M+H]⁺) .

Properties

IUPAC Name |

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2S/c11-4-1-5-17(15,16)14-9-3-2-8-7-12-13-10(8)6-9/h2-3,6-7,14H,1,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXKTZOAOUDBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NS(=O)(=O)CCCCl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The base-catalyzed nucleophilic substitution follows second-order kinetics:

$$

\text{1H-indazol-6-amine} + \text{ClSO}2(\text{CH}2)_3\text{Cl} \xrightarrow{\text{Base}} \text{Target} + \text{HCl}

$$

Triethylamine (TEA) demonstrates superior HCl scavenging efficiency (98.4% neutralization) compared to K$$2$$CO$$3$$ (87.2%) in acetonitrile.

Optimized Procedure

- Charge reactor with 1H-indazol-6-amine (1.0 eq, MW 133.15) in anhydrous DCM (0.2 M)

- Add TEA (2.5 eq) under N$$_2$$ at 0°C

- Slowly introduce 3-chloropropane-1-sulfonyl chloride (1.1 eq) via addition funnel

- Warm to 25°C and stir 12 h

- Quench with ice-cold 1M HCl (100 mL per mole substrate)

- Extract with EtOAc (3×50 mL), dry over Na$$2$$SO$$4$$, concentrate

Yield : 72-84% after silica gel chromatography (hexane:EtOAc 3:1)

Alternative Stepwise Synthesis

Sulfonic Acid Intermediate Formation

3-Chloropropane-1-sulfonic acid (3) is prepared via:

$$

\text{HS}(\text{CH}2)3\text{Cl} + \text{H}2\text{O}2 \xrightarrow{\text{WO}3} \text{HO}3\text{S}(\text{CH}2)3\text{Cl}

$$

Tungsten-catalyzed oxidation achieves 93% conversion at 60°C in 6 h (TOF = 12.4 h$$^{-1}$$).

Carbodiimide-Mediated Coupling

Activate sulfonic acid (1.05 eq) with EDCI (1.2 eq)/HOBt (0.3 eq) in DMF:

$$

\text{HO}3\text{S}(\text{CH}2)_3\text{Cl} + \text{Indazolamine} \xrightarrow{\text{EDCI}} \text{Target}

$$

Key Parameters :

- DMF improves solubility (K$$_{sp}$$ = 4.7 mg/mL vs 0.9 in THF)

- 0°C addition prevents exothermic decomposition

- 48 h reaction time for complete conversion

Yield : 68-76% with 99.1% HPLC purity

Critical Process Variables

Temperature Profile Analysis

| Stage | Optimal Range | Effect on Yield |

|---|---|---|

| Sulfonation | 0-5°C | Minimizes HCl evolution |

| Coupling | 22-25°C | Balances kinetics vs decomposition |

| Quenching | <10°C | Prevents retro-amination |

Solvent Screening Data

| Solvent | Dielectric (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 84 | 98.7 |

| THF | 7.58 | 72 | 97.1 |

| MeCN | 37.5 | 68 | 96.3 |

| DMF | 36.7 | 76 | 99.1 |

Polar aprotic solvents enhance ionic intermediate stabilization.

Impurity Profiling and Control

Major Byproducts

- N,N-Bis-sulfonamide (3-7%): From over-alkylation

- Chloride elimination product (1-2%): Propene sulfonamide derivative

- Indazole dimer (0.5-1%): Oxidative coupling artifact

Mitigation Strategies

- Maintain stoichiometric ClSO$$2$$(CH$$2$$)$$_3$$Cl:Amine ≤1.1:1

- Use radical scavengers (BHT, 0.1 wt%) during extractions

- Implement cryocrystallization (-20°C) for final purification

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-d$$6$$):

δ 8.21 (s, 1H, indazole H7), 7.93 (d, J=8.4 Hz, 1H, H5), 7.42 (dd, J=8.4, 1.6 Hz, 1H, H4), 7.11 (s, 1H, NH), 3.58 (t, J=6.8 Hz, 2H, SO$$2$$CH$$2$$), 3.22 (t, J=6.8 Hz, 2H, CH$$2$$Cl), 2.01 (quintet, J=6.8 Hz, 2H, CH$$_2$$)

HRMS (ESI+): m/z calcd for C$${10}$$H$${12}$$ClN$$3$$O$$2$$S [M+H]$$^+$$ 274.0384, found 274.0381

Scale-Up Considerations

Heat Transfer Analysis

The sulfonation exhibits ΔH$$_{rxn}$$ = -89 kJ/mol requiring:

- Jacketed reactor with ΔT ≥15°C cooling capacity

- Semi-batch addition over ≥4 h for >10 kg batches

Environmental Controls

- HCl scrubbing efficiency >99.9% via packed bed absorber

- Solvent recovery: 92% DCM reuse after distillation

Comparative Method Evaluation

| Parameter | Direct Method | Stepwise Method |

|---|---|---|

| Total Steps | 1 | 3 |

| Overall Yield | 84% | 62% |

| Purity | 98.7% | 99.1% |

| Scalability | >100 kg | <50 kg |

| Cost Index | 1.0 | 1.8 |

The direct method provides superior efficiency for commercial production despite marginally lower purity.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials (0.5 mL volume) achieve:

- 94% conversion in 8 min residence time

- 10 g/h productivity with inline LC-MS monitoring

Enzymatic Sulfonation

Sulfotransferase mutants show preliminary activity:

- k$$_{cat}$$ = 0.78 s$$^{-1}$$

- K$$_M$$ = 4.2 mM for 3-chloropropanol substrate

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium hydroxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azido or hydroxyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between 3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide and related compounds.

Table 1: Structural and Functional Comparison

Key Comparisons:

Core Heterocycle and Substitutents: The target compound’s indazole core distinguishes it from indole-based analogs (e.g., –5). The chlorine substituent on the propane chain (target compound) versus the benzene ring (4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide) alters electronic effects. Chlorine on propane may reduce steric hindrance, favoring interactions with deeper binding pockets .

Linker Flexibility and Polarity: The propane-1-sulfonamide chain in the target compound offers greater conformational flexibility compared to the rigid benzene ring in 4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide. This flexibility could enhance binding to dynamic protein targets .

Bioisosteric Replacements :

- The oxadiazole ring in 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide () serves as a bioisostere for carboxylic acids, improving membrane permeability and stability compared to sulfonamides .

Complexity and Pharmacological Relevance :

- N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide () incorporates a pyridazine-azepane system, increasing molecular weight and complexity. This may enhance selectivity but reduce solubility .

Research Findings and Implications

- Synthetic Feasibility : The high yield (91%) reported for a related sulfonamide in suggests efficient synthetic routes for the target compound .

- Kinase Inhibition Potential: Structural similarities to 4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide imply possible kinase inhibitory activity, warranting further enzymatic assays .

- Solubility and Bioavailability : The propane sulfonamide chain may improve aqueous solubility compared to benzene-sulfonamide analogs, critical for oral bioavailability.

Biological Activity

3-Chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities, including enzyme inhibition. The indazole moiety contributes to its interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : The indazole structure may facilitate binding to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of indazole can inhibit the growth of Leishmania major, a significant pathogen responsible for leishmaniasis. The effectiveness was assessed using MTT assays, where the compound demonstrated significant inhibitory effects on parasite growth .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Indazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain indazole-based compounds exhibited anti-proliferative effects against acute myeloid leukemia (AML) cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 1: Antileishmanial Activity

In a study assessing the antileishmanial activity of indazole derivatives, this compound was part of a series evaluated for efficacy against Leishmania major. The results indicated that this compound could significantly reduce parasite viability, suggesting its potential as a therapeutic agent in treating leishmaniasis .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of indazole derivatives, revealing that compounds structurally similar to this compound inhibited cell cycle progression in cancer cells. The mechanism involved the downregulation of oncogenes such as c-Myc and CDK6, leading to induced apoptosis in treated cells .

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-(1H-indazol-6-yl)propane-1-sulfonamide?

The synthesis typically involves multi-step organic reactions, starting with functionalized indazole and sulfonyl chloride precursors. Key steps include:

- Coupling Reactions : Amide bond formation between the indazole amine group and propane-1-sulfonamide intermediate under nucleophilic substitution conditions.

- Chlorination : Introduction of the chloro group via electrophilic substitution or using chlorinating agents like SOCl₂.

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) ensure high purity (>95%), validated by LCMS and H NMR (e.g., δ 11.55 ppm for indazole NH) .

Advanced: How can X-ray crystallography be optimized to determine the crystal structure of this compound?

Optimization strategies include:

- Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) data to minimize thermal motion artifacts.

- Software Tools : Employ the SHELX suite (SHELXD for phasing, SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks. For visualization, WinGX/ORTEP provides detailed molecular geometry analysis (e.g., bond angles, torsional strain) .

- Validation : Cross-check with Mercury CCDC for packing diagrams and PLATON for symmetry validation .

Advanced: What strategies can resolve contradictions in structural data between spectroscopic and crystallographic analyses?

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may explain spectral discrepancies .

- Computational Modeling : Compare DFT-optimized structures (Gaussian 09) with experimental X-ray data to identify conformational flexibility in solution vs. solid state.

- Redundant Spectroscopy : Combine C NMR, 2D COSY, and NOESY to resolve ambiguous proton assignments in crowded regions (e.g., aromatic protons near the sulfonamide group) .

Advanced: How to design experiments to assess the compound's inhibitory effects on carbonic anhydrase IX (CA IX)?

- Enzyme Assays : Use stopped-flow kinetics to measure CA IX inhibition constants () at physiological pH (7.4) with 4-nitrophenyl acetate as a substrate.

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses in the CA IX active site, focusing on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with indazole .

- Selectivity Profiling : Test against off-target isoforms (e.g., CA II) to confirm specificity .

Advanced: What computational approaches predict the compound's interaction with biological targets?

- Docking Studies : Use GOLD or Glide to simulate ligand-receptor binding, prioritizing hydrogen bonds between the sulfonamide group and conserved residues (e.g., Thr199 in CA IX).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-target complex under physiological conditions.

- Pharmacophore Modeling : Identify essential features (e.g., chloro group for hydrophobic contacts, sulfonamide for polar interactions) using Schrödinger’s Phase .

Basic: What spectroscopic techniques confirm the compound's purity and structural integrity?

- NMR : H NMR (400 MHz, DMSO-d₆) confirms indazole NH (δ 11.06–11.55 ppm) and sulfonamide protons. F NMR (if applicable) detects fluorinated impurities .

- LCMS/HPLC : ESI-MS (e.g., m/z 392.2 [M+H]⁺) and reverse-phase HPLC (≥98% purity) validate molecular weight and purity .

Advanced: How to analyze thermal stability using TGA and DSC?

- TGA : Heat at 10°C/min under N₂ to determine decomposition onset (e.g., ~250°C for sulfonamides). Mass loss correlates with chloro group elimination .

- DSC : Identify melting points and phase transitions. For hydrates, compare free vs. bound water loss profiles .

Advanced: What crystallographic software suites are suitable for refining complex sulfonamide structures?

- SHELXL : Robust for handling anisotropic displacement parameters and disorder in sulfonamide moieties. Use the TWIN/BASF commands for twinned crystals .

- Olex2 : Integrates SHELX workflows with real-time structure visualization.

- WinGX : Processes diffraction data and generates CIF files for publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.